Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate
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Overview
Description
1,4-Dihydropyridine (1,4-DHP) is a notable organic scaffold with diverse pharmaceutical applications . It’s used in the construction of various therapeutic applications, ranging from calcium channel blockers, anti-oxidative, anticancer, anti-inflammatory, anti-microbial, anti-hypertensive, anti-diabetic, anticoagulants, anti-cholinesterase, neuro-protective, and other miscellaneous activities .
Synthesis Analysis
The synthesis of 1,4-DHP derivatives often involves multi-component one-pot and green synthetic methodologies . For example, a novel dicarboxylic derivative of 1,4-DHP was synthesized via the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives using Mg–Pt electrodes in an undivided cell .Molecular Structure Analysis
The molecular structure of 1,4-DHP derivatives can be established by 1H, 13C NMR, IR, and ESI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,4-DHP derivatives can be complex and involve multiple steps. For instance, the electro-carboxylation of tetrasubstituted-1,4-dihydropyridines derivatives is a key step in the synthesis of certain 1,4-DHP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-DHP derivatives can vary widely depending on their specific structure and functional groups. For instance, the melting point of a specific derivative was found to be between 224-226 degrees Celsius .Scientific Research Applications
Synthesis and Biological Activities
Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate is part of the 1,4-dihydropyridines (DHPs) class, which plays a significant role in medicinal chemistry due to their presence in various biologically active compounds. Research has demonstrated the versatility of DHPs in synthetic organic chemistry, especially in the synthesis of complex organic compounds. DHPs, including ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, have been prepared mainly through the Hantzsch Condensation reaction, which is an efficient and environmentally friendly method. This synthesis route emphasizes atom economy and has been explored for the production of bioactive DHPs, showcasing the potential of ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate in generating more biologically active compounds by comparing their Structure-Activity Relationships (SARs) (Sohal, 2021).
Environmental and Health Safety
In the context of environmental and health safety, ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate and its derivatives have been studied for their potential toxicological impacts. While specific studies on ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate are limited, research on similar compounds, such as ethyl tertiary-butyl ether (ETBE), provides insights into the potential environmental behavior and toxicology of ethyl derivatives. ETBE, for example, has been evaluated for its low toxicity and rapid biodegradation, suggesting a relatively favorable environmental profile for some ethyl derivatives. This could infer that the environmental and health impacts of ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate might also be moderate, but specific studies would be necessary to ascertain this (Mcgregor, 2007).
Chemical Recycling and Valorization
The research on the valorization of chemicals underscores the importance of converting waste or underutilized resources into valuable products. Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, by analogy, could potentially be involved in the chemical recycling processes. Studies on related fields have focused on the chemical recycling of poly(ethylene terephthalate) (PET) and the valorization of sugars into furfural and 5-hydroxymethylfurfural (5-HMF), highlighting the critical role of organic compounds in developing sustainable processes. Although not directly related, these studies illustrate the broader potential of organic compounds, including ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate, in contributing to sustainability through chemical recycling and the generation of value-added products (Karayannidis & Achilias, 2007); (Esteban, Vorholt, & Leitner, 2020).
Future Directions
properties
IUPAC Name |
ethyl 5-methyl-4-oxo-1H-pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(12)7-5-10-4-6(2)8(7)11/h4-5H,3H2,1-2H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVCYLASXVDALL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC=C(C1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
CAS RN |
72676-90-5 |
Source
|
Record name | ethyl 5-methyl-4-oxo-1,4-dihydropyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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